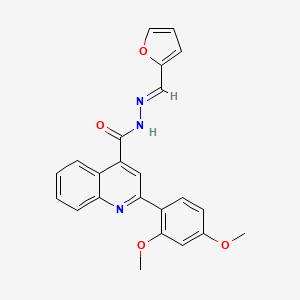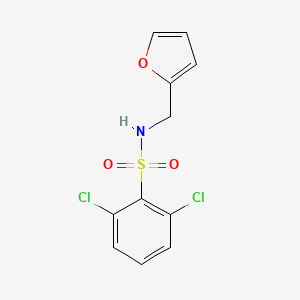
2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9Cl2NO3S and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide is 304.9680197 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Trisubstituted Piperidines and Indolizidine Alkaloids
2,6-Dichloro-N-(2-furylmethyl)benzenesulfonamide plays a crucial role in the synthesis of trisubstituted piperidines, which are key intermediates in the preparation of complex natural products such as indolizidine alkaloids. Harris and Padwa (2003) detailed a flexible approach utilizing an aza-Achmatowicz oxidation followed by a conjugate addition, enabling the stereoselective formation of these compounds. This methodology facilitated the synthesis of indolizidine alkaloid 223A, showcasing the compound's utility in accessing structurally diverse and biologically significant molecules (Harris & Padwa, 2003).
Inhibition of Carbonic Anhydrase IX
Diamide-based benzenesulfonamides, potentially including derivatives of 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been identified as selective inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. Abdelrahman et al. (2019) synthesized and evaluated a series of these compounds, finding several to be potent inhibitors of CA IX, with implications for antitumor activity. This research highlights the therapeutic potential of such compounds in targeting cancer-related enzymes (Abdelrahman et al., 2019).
Chemical Space Mining and Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, derivable from 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been employed in solid-phase synthesis to access a variety of privileged scaffolds. Fülöpová and Soural (2015) reviewed strategies utilizing these compounds in chemical transformations, highlighting their versatility in synthetic chemistry and the potential for discovering novel bioactive molecules (Fülöpová & Soural, 2015).
Directed Ortho Metalation
Benzenesulfonamide, as a functional group within 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, acts as a powerful Directed Metalation Group (DMG), offering vast synthetic possibilities. Familoni (2002) discussed the directed ortho metalation (DoM) methodology, showcasing the potential of arylsulfonamides in heterocyclic synthesis and various chemical transformations. This demonstrates the compound's utility in facilitating complex synthetic routes and accessing new molecular architectures (Familoni, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(13)11(9)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQPMMRLBFMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
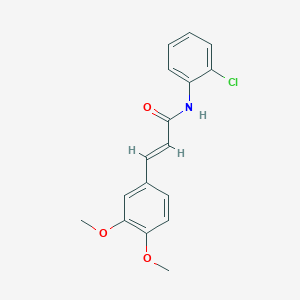

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
![6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5555744.png)
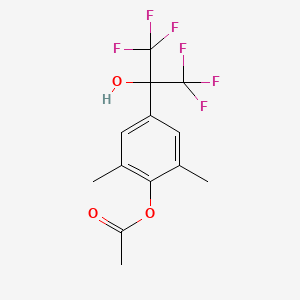
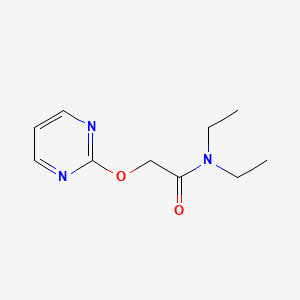
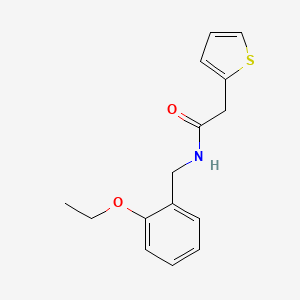
![1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
